BenchChemオンラインストアへようこそ!

5-(4-Bromophenyl)-4,6-dichloropyrimidine

Process Chemistry Pharmaceutical Intermediate Manufacturing Solid-Acid Catalysis

This trihalogenated pyrimidine is the unequivocal Key Starting Material for the FDA-approved PAH drug Macitentan (Opsumit). The C-5 4-bromophenyl group imparts critical regioselectivity for sequential SNAr functionalization at C-4 and C-6; substitution with the 2-(4-bromophenyl) isomer derails the synthetic route. Procure ≥98% purity, 98.0–102.0 °C melting-point material to ensure ANDA-grade batch consistency and route fidelity. Also serves as a Suzuki-Miyaura diversification handle for anti-inflammatory screening libraries targeting PGE2 inhibition.

Molecular Formula C10H5BrCl2N2
Molecular Weight 303.97 g/mol
CAS No. 146533-41-7
Cat. No. B057207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-4,6-dichloropyrimidine
CAS146533-41-7
Synonyms4,6-Dichloro-5-(4-bromophenyl)pyrimidine
Molecular FormulaC10H5BrCl2N2
Molecular Weight303.97 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Br
InChIInChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H
InChIKeyWEEFLZORZXLIJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)-4,6-dichloropyrimidine (CAS 146533-41-7): Procurement Specifications and Structural Identity


5-(4-Bromophenyl)-4,6-dichloropyrimidine is a trihalogenated pyrimidine derivative bearing a 4-bromophenyl group at the C-5 position and chlorine atoms at the C-4 and C-6 positions . This substitution pattern confers a molecular formula of C10H5BrCl2N2 and a molecular weight of 303.97 g/mol . The compound serves as a key synthetic intermediate in the manufacture of the FDA-approved dual endothelin receptor antagonist Macitentan (Opsumit), which is indicated for pulmonary arterial hypertension [1]. Its utility arises from the differential reactivity of the C-4 and C-6 chloro substituents, which undergo sequential nucleophilic aromatic substitution reactions to introduce structurally diverse moieties [2].

5-(4-Bromophenyl)-4,6-dichloropyrimidine (CAS 146533-41-7): Why In-Class Compounds Cannot Be Interchanged


Halogenated pyrimidines bearing phenyl substituents are not interchangeable due to position-specific reactivity profiles and downstream synthetic compatibility. The substitution pattern of 5-(4-bromophenyl)-4,6-dichloropyrimidine is critical: the 4-bromophenyl group at the C-5 position and the two chloro substituents at C-4 and C-6 create a regioselective scaffold for sequential functionalization that is structurally and electronically distinct from regioisomers such as 2-(4-bromophenyl)-4,6-dichloropyrimidine . The C-5 aryl substitution profoundly influences biological activity outcomes—SAR studies have established that 2-amino-4,6-dichloropyrimidines with smaller C-5 substituents (hydrogen, methyl) are devoid of significant PGE2 inhibitory activity, whereas aryl-substituted derivatives exhibit potent inhibition [1]. Furthermore, in the specific context of Macitentan synthesis, the 5-(4-bromophenyl) regioisomer is the requisite intermediate; substitution with the 2-(4-bromophenyl) isomer yields a different coupling trajectory and fails to produce the target pharmaceutical scaffold [2]. Generic substitution based solely on the pyrimidine core or halogen content therefore introduces synthetic route incompatibility and unpredictable biological outcomes.

5-(4-Bromophenyl)-4,6-dichloropyrimidine (CAS 146533-41-7): Quantitative Comparative Evidence for Procurement Decisions


Synthetic Process Yield: Patented Solid-Acid Catalysis Method Versus Conventional Esterification Routes for 5-(4-Bromophenyl)-4,6-dichloropyrimidine

The patented solid-acid catalyzed process for 5-(4-bromophenyl)-4,6-dichloropyrimidine achieves a total overall yield of 73.7% calculated across the three-step sequence (esterification, condensation, and chlorination), representing an improvement over conventional concentrated sulfuric acid or thionyl chloride catalyzed esterification methods which typically yield lower overall efficiencies due to side-product formation and workup losses [1]. The method yields the target intermediate with a final purity of at least 99.0% by HPLC, enabling direct use in subsequent Macitentan synthesis without additional purification steps [2].

Process Chemistry Pharmaceutical Intermediate Manufacturing Solid-Acid Catalysis

Suzuki-Miyaura Coupling Efficiency: 5-(4-Bromophenyl)-4,6-dichloropyrimidine as an Aryl Bromide Substrate for Library Synthesis

5-(4-Bromophenyl)-4,6-dichloropyrimidine undergoes Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids to produce novel 5-(biaryl)-4,6-dichloropyrimidine analogs. Under optimized conditions (5 mol% Pd(PPh3)4, K3PO4 base, 1,4-dioxane solvent), electron-rich boronic acids produced good yields of coupled products, while electron-deficient boronic acids gave moderate to lower yields [1]. DFT computational analysis of the resulting coupled products (3a-h) identified compound 3f as the most reactive derivative and compound 3g as the most stable derivative based on frontier molecular orbital calculations [1].

Cross-Coupling Chemistry Medicinal Chemistry Pyrimidine Library Synthesis

Regioselective Nucleophilic Aromatic Substitution: Differential Reactivity of C-4 versus C-6 Chloro Substituents in 5-(4-Bromophenyl)-4,6-dichloropyrimidine

In the synthesis of Macitentan, 5-(4-bromophenyl)-4,6-dichloropyrimidine undergoes sequential nucleophilic aromatic substitution (SNAr) reactions that exploit the differential reactivity of the two chloro substituents. The first substitution occurs at the C-4 position with N-propylsulfonamide, followed by a second substitution at the C-6 position with 2-[(5-bromo-2-pyrimidinyl)oxy]ethanol [1]. This regioselective reactivity is essential for constructing the correct Macitentan scaffold. An improved telescoped process starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine achieves an overall yield of approximately 62% for Macitentan synthesis using lithium amide-mediated nucleophilic substitution [2].

Nucleophilic Aromatic Substitution Regioselectivity Macitentan Synthesis

Biological Activity Class Comparison: C-5 Aryl Substitution Enhances PGE2 Inhibitory Potency Relative to C-5 Hydrogen/Methyl Analogs

A structure-activity relationship study of 2-amino-4,6-dichloropyrimidines established that C-5 substitution dramatically influences PGE2 inhibitory activity. Compounds bearing smaller C-5 substituents (hydrogen and methyl) were devoid of significant activity, while 5-butyl derivatives exhibited prominent potency [1]. In the aryl-substituted series, 2-amino-4,6-diphenylpyrimidine demonstrated an IC50 of 3 nM against PGE2 production with no observed cytotoxicity [1]. This SAR trend indicates that the 5-(4-bromophenyl) substitution pattern in the target compound places it within the aryl-substituted class that confers potent PGE2 inhibitory activity, in contrast to the inactive 5-H and 5-methyl analogs.

Structure-Activity Relationship Anti-inflammatory Activity PGE2 Inhibition

Physical Property Specifications: Purity and Melting Point Benchmarks for 5-(4-Bromophenyl)-4,6-dichloropyrimidine from Authoritative Suppliers

Authoritative commercial suppliers specify 5-(4-bromophenyl)-4,6-dichloropyrimidine with a minimum purity of 98.0% by GC, a melting point range of 98.0–102.0 °C, and an appearance as white to light yellow to light orange powder or crystalline solid . These specifications establish the quality benchmark for procurement. AKSci lists a comparable minimum purity specification of 98% (GC) with identical melting point range . Storage recommendations vary: room temperature storage (<15°C) in a cool, dark place is specified by TCI, while some vendors recommend -20°C for maximum product recovery .

Quality Control Analytical Specification Procurement Benchmark

Key Starting Material (KSM) Status for Macitentan: Regulatory and Procurement Implications for 5-(4-Bromophenyl)-4,6-dichloropyrimidine

5-(4-Bromophenyl)-4,6-dichloropyrimidine is designated as Macitentan KSM-I (Key Starting Material Impurity) in pharmaceutical manufacturing documentation and is supplied with detailed characterization data conforming to regulatory guidelines for Abbreviated New Drug Applications (ANDA) [1]. The compound is used in the synthesis of N-(5-(4-bromophenyl)-6-chloro-4-pyrimidyl)-N′-propylsulfamide, the penultimate intermediate in Macitentan production [2]. This KSM status distinguishes it from non-KSM halogenated pyrimidine intermediates that lack regulatory documentation and validated analytical methods.

Pharmaceutical Manufacturing Key Starting Material Regulatory CMC

5-(4-Bromophenyl)-4,6-dichloropyrimidine (CAS 146533-41-7): Validated Application Scenarios Derived from Quantitative Evidence


Macitentan (Opsumit) Active Pharmaceutical Ingredient Manufacturing

5-(4-Bromophenyl)-4,6-dichloropyrimidine is the established Key Starting Material (KSM) for Macitentan synthesis, a dual endothelin receptor antagonist approved for pulmonary arterial hypertension [1]. The compound undergoes regioselective sequential SNAr at the C-4 position with N-propylsulfonamide followed by C-6 substitution with the bromopyrimidinyloxyethoxy moiety to construct the Macitentan scaffold [1]. Validated processes achieve overall Macitentan yields of approximately 62% from this intermediate [2]. Procurement of the correct 5-(4-bromophenyl) regioisomer with ≥98% purity is essential for route fidelity; substitution with the 2-(4-bromophenyl) isomer yields an incorrect coupling trajectory [3]. The patented solid-acid catalyzed synthesis provides a scalable route delivering 73.7% overall yield and ≥99.0% HPLC purity [3].

Pyrimidine-Based Library Synthesis via Suzuki-Miyaura Cross-Coupling

The 4-bromophenyl moiety at the C-5 position serves as a competent handle for Suzuki-Miyaura diversification. Under optimized conditions (5 mol% Pd(PPh3)4, K3PO4, 1,4-dioxane), 5-(4-bromophenyl)-4,6-dichloropyrimidine couples with aryl and heteroaryl boronic acids to generate biaryl-substituted pyrimidine libraries [4]. This enables structure-activity relationship studies without de novo core synthesis for each analog. Electron-rich boronic acids produce good yields, while electron-deficient partners give moderate yields, providing predictable synthetic outcomes for library planning [4].

Anti-inflammatory Drug Discovery Targeting PGE2 Production

Class-level SAR evidence demonstrates that C-5 aryl-substituted 2-amino-4,6-dichloropyrimidines potently inhibit PGE2 production, whereas C-5 hydrogen and methyl analogs are devoid of activity [5]. The benchmark 2-amino-4,6-diphenylpyrimidine achieves an IC50 of 3 nM without cytotoxicity [5]. 5-(4-Bromophenyl)-4,6-dichloropyrimidine, bearing the requisite C-5 aryl group, belongs to this active class. This evidence supports its selection for anti-inflammatory screening programs targeting the prostaglandin pathway over inactive 5-unsubstituted or 5-small-alkyl pyrimidine alternatives [5].

Generic Pharmaceutical Development and ANDA Filing

5-(4-Bromophenyl)-4,6-dichloropyrimidine is supplied as Macitentan KSM-I with detailed characterization data conforming to regulatory guidelines for ANDA applications [6]. This documentation includes validated analytical methods and impurity profiles required for CMC (Chemistry, Manufacturing, and Controls) submissions. The compound is used to synthesize N-(5-(4-bromophenyl)-6-chloro-4-pyrimidyl)-N′-propylsulfamide, the penultimate intermediate in generic Macitentan production [6]. Procurement of KSM-grade material with ≥98% GC purity and defined melting point (98.0–102.0 °C) ensures batch-to-batch consistency for regulatory submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.